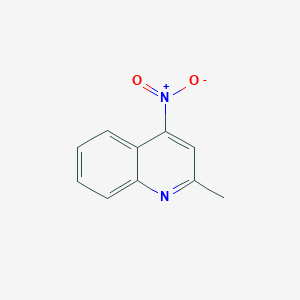

2-Methyl-4-nitroquinoline

概要

説明

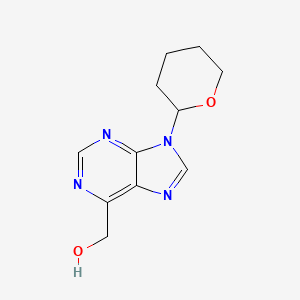

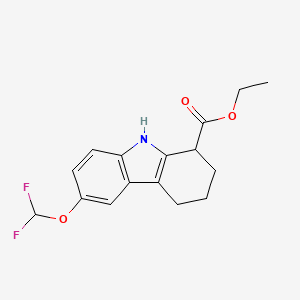

2-Methyl-4-nitroquinoline is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .

Synthesis Analysis

There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is considered the best . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .

Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The 2-methyl-4-nitroquinoline is a derivative of this structure.

Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

科学的研究の応用

Neoplastic Transformation in Cell Cultures

Research by Kakunaga (1978) explored the effects of 4-nitroquinoline 1-oxide on cultured human fibroblast cells. This study observed neoplastic transformation characterized by altered growth patterns and higher density in cell cultures, which is significant in understanding carcinogenesis at the cellular level (Kakunaga, 1978).

Impact on RNA Synthesis

Research conducted by Paul et al. (1969) examined the effects of 4-nitroquinoline-N-oxide on RNA synthesis. The study found that this compound significantly inhibited amino acid incorporation by polyribosomal structures, providing insights into how nitroquinolines affect RNA synthesis in cells (Paul, Reynolds & Montgomery, 1969).

DNA Repair Mechanisms

A study by Romagna et al. (1985) used the nucleoid sedimentation assay to investigate DNA repair in response to damage caused by chemicals like 1-methyl-1-nitrosourea or 4-nitroquinoline-1-oxide. This research is crucial for understanding the mechanisms of DNA repair in different tissues following exposure to carcinogens (Romagna, Kulkarni & Anderson, 1985).

Synthesis of Potential Prodrug Systems

Couch et al. (2008) focused on the synthesis of 2-aryl-5-nitroquinolines as potential prodrug systems for bioreductive activation. This study contributes to the development of novel prodrugs and their activation mechanisms (Couch, Burke, Knox & Moody, 2008).

Molecular Alterations in Induced Cancer

Yang et al. (2013) investigated molecular alterations in 4-nitroquinoline 1-oxide-induced oral and esophageal cancer in mice. The study provided insights into the molecular mechanisms of this carcinogenesis and its parallels with human esophageal cancer (Yang, Guan, Men, Fujimoto & Xu, 2013).

Induction of Endoreduplication

Research by Sutou and Tokuyama (1974) revealed that 4-nitroquinoline 1-oxide can induce endoreduplication in Chinese hamster cells, highlighting its role in causing changes in ploidy and gene damage (Sutou & Tokuyama, 1974).

Hypoxia-Selective Antitumor Agents

Denny et al. (1992) developed a series of nitroquinolines as hypoxia-selective cytotoxins and radiosensitizers, contributing to the field of cancer therapy and understanding of hypoxic cell targeting (Denny, Atwell, Roberts, Anderson, Boyd, Lock & Wilson, 1992).

Development of Fluorescent Chemosensors

Ghorai et al. (2020) synthesized 8-aminoquinoline-based chemosensors, demonstrating their potential for detecting Zn2+ and Al3+ ions and their applicability in biological studies (Ghorai, Pal, Karmakar & Saha, 2020).

Mutagenic Spectrum in Fungi

Downes et al. (2014) characterized the mutagenic spectrum of 4-NQO in Aspergillus nidulans, providing important insights into DNA damage and repair mechanisms in eukaryotic models (Downes, Chonofsky, Tan, Pfannenstiel, Reck-Peterson & Todd, 2014).

Antibacterial Activity of Quinoline Derivatives

Kayirere et al. (1998) studied the antibacterial activity of various quinoline derivatives, including 4-nitroquinolines, against different bacterial strains, contributing to the development of new antibacterial agents (Kayirere, Mahamoud, Chevalier, Soyfer Jc, Cremieux & Barbe, 1998).

Safety And Hazards

While specific safety and hazard information for 2-Methyl-4-nitroquinoline was not found, it’s important to handle all chemical compounds with care. Personal protective equipment should be worn, and adequate ventilation should be ensured . Direct contact with eyes, skin, or clothing should be avoided, and ingestion and inhalation should be prevented .

将来の方向性

Quinoline and its derivatives have shown substantial biological activities, and there are different techniques for their synthesis . Future research could focus on developing more efficient synthesis methods, exploring the biological activities of these compounds, and investigating their potential applications in medicinal and industrial chemistry .

特性

IUPAC Name |

2-methyl-4-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-6-10(12(13)14)8-4-2-3-5-9(8)11-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPADYBIJEXXKLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499775 | |

| Record name | 2-Methyl-4-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-nitroquinoline | |

CAS RN |

28673-36-1 | |

| Record name | 2-Methyl-4-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5'-Diisopropyl-3,3'-dimethyl-1,1',4,4'-tetraoxo-1,1',4,4'-tetrahydro-[2,2'-binaphthalene]-6,6',7,7'-tetrayl tetraacetate](/img/structure/B1625395.png)

![1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-](/img/structure/B1625400.png)